4-Amino-3-bromo-1-methyl-pyrrolo[3,2-C]pyridine-7-carbonitrile
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Overview
Description
4-Amino-3-bromo-1-methyl-pyrrolo[3,2-C]pyridine-7-carbonitrile is a heterocyclic compound with the molecular formula C9H7BrN4.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-bromo-1-methyl-pyrrolo[3,2-C]pyridine-7-carbonitrile typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, catalyzed by trifluoracetic acid
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned condensation reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-bromo-1-methyl-pyrrolo[3,2-C]pyridine-7-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF).
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Commonly employ reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: N-oxides.
Reduction Products: Amines.
Scientific Research Applications
4-Amino-3-bromo-1-methyl-pyrrolo[3,2-C]pyridine-7-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-3-bromo-1-methyl-pyrrolo[3,2-C]pyridine-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting the function of these targets and modulating various biological pathways . For example, it has been shown to inhibit the enzyme Pantothenate Synthetase from Mycobacterium tuberculosis, thereby exhibiting anti-tubercular activity .
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with similar biological activities and synthetic routes.
Pyrrolo[1,2-a]pyrazine: Known for its diverse biological activities and synthetic versatility.
Uniqueness: 4-Amino-3-bromo-1-methyl-pyrrolo[3,2-C]pyridine-7-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H7BrN4 |
---|---|
Molecular Weight |
251.08 g/mol |
IUPAC Name |
4-amino-3-bromo-1-methylpyrrolo[3,2-c]pyridine-7-carbonitrile |
InChI |
InChI=1S/C9H7BrN4/c1-14-4-6(10)7-8(14)5(2-11)3-13-9(7)12/h3-4H,1H3,(H2,12,13) |
InChI Key |
DNCKAYDTMMRVDN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C(=CN=C2N)C#N)Br |
Origin of Product |
United States |
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